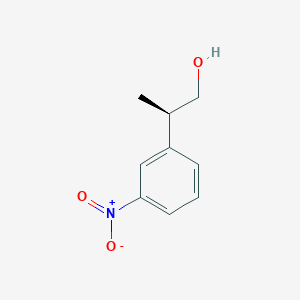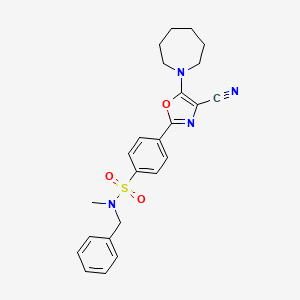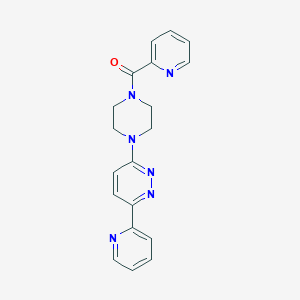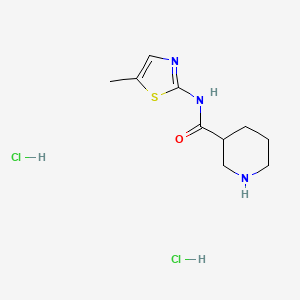
(2R)-2-(3-Nitrophenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(3-Nitrophenyl)propan-1-ol, also known as NPP, is a chiral compound that has gained significant attention in the scientific community due to its potential applications in the synthesis of various drugs and pharmaceuticals. NPP is a secondary alcohol that contains a nitrophenyl group attached to the chiral center, making it an important intermediate in the synthesis of chiral compounds.
Mechanism of Action
The mechanism of action of (2R)-2-(3-Nitrophenyl)propan-1-ol is not well understood, but it is believed to act as a reducing agent due to the presence of the nitrophenyl group. The reduction of (2R)-2-(3-Nitrophenyl)propan-1-ol can lead to the formation of various intermediates, which can then be used in the synthesis of chiral compounds.
Biochemical and Physiological Effects:
(2R)-2-(3-Nitrophenyl)propan-1-ol has not been extensively studied for its biochemical and physiological effects. However, it is known to be a chiral compound that can interact with various biological systems. The potential effects of (2R)-2-(3-Nitrophenyl)propan-1-ol on these systems are not well understood and require further investigation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2R)-2-(3-Nitrophenyl)propan-1-ol in lab experiments is its chiral nature, which makes it an important intermediate in the synthesis of chiral compounds. (2R)-2-(3-Nitrophenyl)propan-1-ol can also be easily synthesized using standard techniques, making it readily available for research purposes. However, one of the limitations of using (2R)-2-(3-Nitrophenyl)propan-1-ol is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the research of (2R)-2-(3-Nitrophenyl)propan-1-ol. One direction is to study its potential applications in the synthesis of new chiral compounds, particularly in the pharmaceutical industry. Another direction is to investigate the biochemical and physiological effects of (2R)-2-(3-Nitrophenyl)propan-1-ol, which can provide insights into its potential use as a therapeutic agent. Additionally, the development of new methods for the synthesis of (2R)-2-(3-Nitrophenyl)propan-1-ol can lead to more efficient and cost-effective production of chiral compounds.
Synthesis Methods
The synthesis of (2R)-2-(3-Nitrophenyl)propan-1-ol involves the reduction of the corresponding nitro compound, which can be achieved using various methods. One of the most common methods is the reduction of 3-nitroacetophenone using sodium borohydride in the presence of a chiral catalyst. The resulting (2R)-2-(3-Nitrophenyl)propan-1-ol can be isolated and purified using standard techniques such as column chromatography.
Scientific Research Applications
(2R)-2-(3-Nitrophenyl)propan-1-ol has been extensively used in the synthesis of various chiral compounds, including pharmaceuticals, agrochemicals, and natural products. It is an important intermediate in the synthesis of drugs such as the antihypertensive agent Delapril, the anti-inflammatory drug Ibuprofen, and the anti-cancer drug Taxol. (2R)-2-(3-Nitrophenyl)propan-1-ol is also used in the synthesis of chiral ligands for asymmetric catalysis, which is a key process in the chemical industry.
properties
IUPAC Name |
(2R)-2-(3-nitrophenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-7(6-11)8-3-2-4-9(5-8)10(12)13/h2-5,7,11H,6H2,1H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDUYYSTQIFXSA-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(3-Nitrophenyl)propan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-methoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2560325.png)
![(4-Bromothiophen-2-yl)-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2560326.png)


![3-(2-methoxybenzyl)-2-((3-methoxybenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2560329.png)
![3,6-dichloro-N-[1-(2,4-difluorophenyl)ethyl]pyridazine-4-carboxamide](/img/structure/B2560331.png)
![8-(2,4-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![2-Chloro-N-[[1-(3-methylbutyl)indazol-3-yl]methyl]propanamide](/img/structure/B2560336.png)


![N-[2-(3-Fluorophenyl)-2-hydroxypropyl]prop-2-enamide](/img/structure/B2560342.png)

![2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2560345.png)